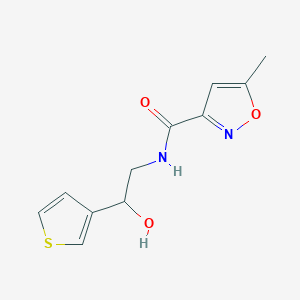

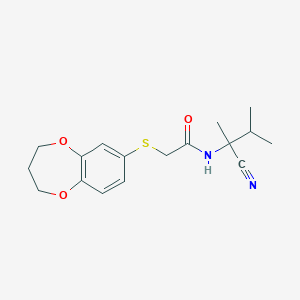

![molecular formula C12H20O3 B2981196 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CAS No. 2126159-76-8](/img/structure/B2981196.png)

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a tert-butoxy group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butoxy groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide or tBu acrylate .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the spirocyclic structure and the tert-butoxy group. The molecule contains a total of 52 bond(s) including 22 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 N hydrazine(s) and 1 ether(s) (aliphatic) .科学的研究の応用

Spirolactams as Pseudopeptides

A study by Fernandez et al. (2002) focused on the synthesis of spirolactams for use as conformationally restricted pseudopeptides. These compounds, including derivatives of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one, were designed as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides insight into the utility of spirolactams in peptide synthesis, where they can mimic gamma-turns or distorted type II beta-turns, showcasing their potential in the design of peptide-based therapeutic agents (M. M. Fernandez et al., 2002).

Synthesis for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming related spiro compounds into building blocks for the synthesis of arenamides A and C, which exhibit pronounced antitumor activity. This research highlights the role of this compound and its derivatives in the synthesis of natural compounds with significant biological activity, emphasizing their importance in medicinal chemistry (D. Shklyaruck, 2015).

Antioxidant Properties

Another study investigated the potential antioxidant properties of oximes, suggesting that derivatives of this compound could exhibit antioxidant activities. This opens up new avenues for the application of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Puntel et al., 2008).

Nonafluoro-tert-butoxylation

Meng et al. (2019) developed a method for incorporating the nonafluoro-tert-butoxy group into arenes, demonstrating the chemical versatility of this compound related compounds in organic synthesis. This method provides a safer and more efficient alternative to traditional procedures, highlighting the potential of these compounds in synthetic organic chemistry and materials science (H. Meng et al., 2019).

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPITUSKLNDUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

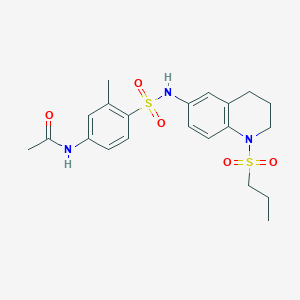

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)

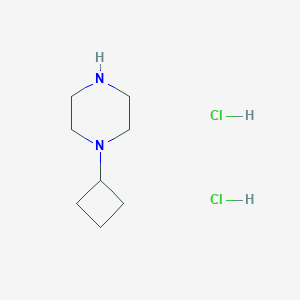

![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)

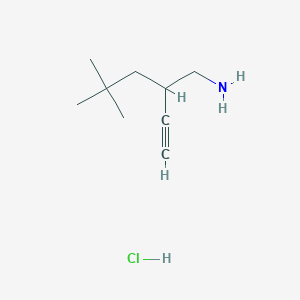

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)